molecular formula C9H5FO3 B1379019 6-Fluorobenzofuran-3-carboxylic acid CAS No. 1393561-25-5

6-Fluorobenzofuran-3-carboxylic acid

Cat. No.: B1379019
CAS No.: 1393561-25-5
M. Wt: 180.13 g/mol
InChI Key: ATVWVNCCIAXRMZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound is intimately connected to the broader history of benzofuran chemistry, which traces its origins to the pioneering work of William Henry Perkin in 1870. Perkin was the first chemist to synthesize the benzofuran ring through what became known as the Perkin rearrangement, a coumarin-benzofuran ring contraction reaction. This foundational work established the benzofuran scaffold as a viable synthetic target and laid the groundwork for subsequent developments in heterocyclic chemistry. The historical progression from simple benzofuran synthesis to fluorinated derivatives represents a natural evolution driven by the pharmaceutical industry's recognition of fluorine's unique properties in drug design.

The specific synthesis and characterization of this compound emerged from the broader research efforts focused on developing efficient methods for preparing substituted benzofuran derivatives. The compound gained prominence as researchers recognized the importance of fluorine substitution in enhancing the pharmacological properties of organic molecules. Early synthetic approaches to benzofuran-3-carboxylic acids were often complicated by harsh reaction conditions and limited substrate scope. However, the development of copper-catalyzed intramolecular Carbon-Oxygen bond formation reactions provided a breakthrough in accessing these compounds efficiently.

The historical significance of this compound is further underscored by its role in advancing our understanding of structure-activity relationships in fluorinated heterocycles. Research conducted by Melkonyan, Golantsov, and Karchava demonstrated that 6-fluorobenzofuran-3-carboxylates could be prepared in high yields using optimized copper-catalyzed conditions. Their work established a practical two-step procedure for the preparation of benzofuran-3-carboxylic acid methyl esters, including the fluorinated derivative, which represented a significant advancement over previous methods that were difficult to operate on multi-gram scales.

Position in Benzofuran Chemistry

Within the broader context of benzofuran chemistry, this compound occupies a unique position as a representative example of how strategic substitution can enhance the properties of the parent benzofuran system. Benzofuran itself is a heterocyclic compound consisting of fused benzene and furan rings, first isolated from coal tar and later synthesized through various laboratory methods. The benzofuran core structure serves as the foundation for numerous natural products and synthetic pharmaceuticals, making it one of the most important heterocyclic scaffolds in medicinal chemistry.

The introduction of fluorine at the 6-position and a carboxylic acid group at the 3-position represents a strategic approach to modifying the electronic and steric properties of the benzofuran core. The fluorine atom, being the most electronegative element, significantly alters the electron density distribution within the aromatic system, while the carboxylic acid functionality provides opportunities for hydrogen bonding and ionic interactions. This combination of substituents creates a compound with enhanced solubility characteristics and improved metabolic stability compared to the parent benzofuran.

Research has shown that the synthetic accessibility of this compound derivatives can be achieved through copper-catalyzed methodologies that provide efficient routes to these compounds in good to excellent yields. The optimal reaction conditions, utilizing five mole percent copper iodide at 100 degrees Celsius, have been established for the preparation of methyl 6-fluorobenzofuran-3-carboxylates. These synthetic advances have positioned fluorinated benzofuran-3-carboxylic acids as accessible building blocks for further chemical elaboration.

The compound's position within benzofuran chemistry is further enhanced by its compatibility with various synthetic transformations. The carboxylic acid functionality serves as a versatile handle for amide bond formation, esterification, and other coupling reactions, while the fluorine substitution provides opportunities for metabolic stabilization without significantly altering the overall molecular geometry. This combination of features has made this compound a valuable synthetic intermediate in pharmaceutical research.

Significance in Heterocyclic Compounds Research

The significance of this compound in heterocyclic compounds research extends beyond its individual properties to encompass its role as a model compound for understanding the effects of fluorine substitution on heterocyclic systems. Heterocyclic compounds represent the largest and most diverse class of organic molecules, with benzofuran derivatives constituting an important subfamily due to their widespread occurrence in nature and synthetic utility. The systematic study of fluorinated benzofuran derivatives has provided valuable insights into how halogen substitution affects both chemical reactivity and biological activity.

Research in heterocyclic chemistry has demonstrated that the strategic incorporation of fluorine atoms can dramatically improve the pharmacological properties of bioactive molecules. The case of this compound exemplifies this principle, as the fluorine substitution enhances metabolic stability while maintaining the favorable binding interactions associated with the benzofuran core structure. This balance between stability and activity has made fluorinated heterocycles increasingly important in drug discovery programs.

The compound has contributed to advancing synthetic methodologies in heterocyclic chemistry, particularly in the development of efficient copper-catalyzed cyclization reactions. The successful preparation of 6-fluorobenzofuran-3-carboxylates using copper iodide catalysis has influenced the design of related synthetic transformations and has been applied to the synthesis of other heterocyclic systems. These methodological advances have broader implications for the field of heterocyclic chemistry, as they provide general strategies for constructing complex ring systems under mild conditions.

Furthermore, this compound has served as a valuable probe for investigating structure-activity relationships in biological systems. Its well-defined structure and synthetic accessibility have made it an ideal candidate for systematic studies examining how specific structural modifications affect biological activity. This research has contributed to the development of design principles for creating more effective heterocyclic pharmaceuticals.

Relationship to Key Pharmaceutical Intermediates

The relationship between this compound and key pharmaceutical intermediates reflects the compound's strategic importance in modern drug discovery and development. Benzofuran-based carboxylic acids have emerged as crucial building blocks for various therapeutic agents, particularly those targeting cancer and central nervous system disorders. The specific case of this compound demonstrates how fluorine substitution can enhance the pharmaceutical utility of these intermediates.

Recent pharmaceutical research has highlighted the value of benzofuran-based carboxylic acid derivatives in developing enzyme inhibitors with improved selectivity profiles. Studies on carbonic anhydrase inhibitors have shown that benzofuran-based carboxylic acids can achieve remarkable selectivity for specific enzyme isoforms. While this compound itself has not been extensively studied in this context, its structural similarity to active compounds suggests potential applications in enzyme inhibition research.

The compound's role as a pharmaceutical intermediate is further supported by its incorporation into synthetic routes for more complex bioactive molecules. Research has demonstrated that benzofuran-3-carboxylic acid derivatives can serve as key intermediates in the synthesis of heterocyclic hybrids with enhanced biological activity. The fluorine substitution in this compound provides additional opportunities for metabolic stabilization and improved pharmacokinetic properties in these hybrid molecules.

Property Value Reference
Molecular Formula Carbon nine Hydrogen five Fluorine Oxygen three
Molecular Weight 180.13 grams per mole
Chemical Abstracts Service Number 1393561-25-5
Molecular Data Laboratory Number MFCD22544066
Optimal Synthesis Conditions 5 mole percent Copper Iodide, 100°C
Synthetic Yield High yields achievable

The pharmaceutical relevance of this compound is also evident in its potential applications in developing selective enzyme inhibitors. Research on Endoplasmic Reticulum Aminopeptidase 1 inhibitors has shown that benzofuran-based carboxylic acids can achieve potent and selective inhibition. The acylsulfonamide-benzofuran series, which includes compounds structurally related to this compound, has demonstrated significant promise in this therapeutic area. These findings suggest that this compound could serve as a valuable starting point for developing novel therapeutic agents targeting this important enzyme system.

Properties

IUPAC Name

6-fluoro-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVWVNCCIAXRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Benzofuran Precursors

  • Fluorine introduction at the 6-position is commonly achieved using electrophilic fluorination reagents such as Selectfluor or silver fluoride (AgF).
  • Typical reaction conditions involve polar aprotic solvents like dimethylformamide (DMF) or hexafluoroisopropanol (HFIP) at moderate temperatures (40–60 °C).
  • Palladium-catalyzed β-C(sp3)–H fluorination protocols have been reported, employing Pd(OAc)2 as catalyst, specific ligands, and oxidants to facilitate fluorination of carboxylic acids or their esters with good yields (up to 85%).

Carboxylation and Esterification

  • After fluorination, the carboxylic acid group can be introduced or modified by reaction with carbon dioxide under lithiation conditions or by esterification.
  • Esterification is often performed by reacting the fluorinated intermediate with ethyl chloroformate or diazoacetates in the presence of bases such as triethylamine at low temperatures (0–25 °C).
  • For example, ethyl 6-fluorobenzofuran-3-carboxylate can be synthesized by esterification of 6-fluorobenzofuran-3-carboxylic acid under these conditions, facilitating purification and further transformations.

Ring Construction via Catalytic Intramolecular C–O Bond Formation

  • An alternative and efficient method involves the copper-catalyzed intramolecular C–O bond formation to build the benzofuran ring with the carboxylate functionality at position 3.
  • This method starts from halogenated phenol derivatives (e.g., 2-bromo- or 2-iodophenols) bearing fluorine substituents, which undergo copper-catalyzed cyclization to form the benzofuran core.
  • The carboxylic acid or ester group is introduced either before or after ring closure depending on the substrate and desired product.

Detailed Reaction Conditions and Catalysts

Step Reagents/Conditions Catalyst/Notes Yield Range (%) Reference
Fluorination Selectfluor or AgF, DMF or HFIP, 40–60 °C Pd(OAc)2 (10 mol%), specific ligands, oxidants 70–85
Esterification Ethyl chloroformate, triethylamine, 0–25 °C Base-catalyzed, mild conditions 60–80
Copper-catalyzed cyclization Halogenated phenol, Cu catalyst, intramolecular C–O bond formation Copper salts, moderate temperature Moderate to high
Lithiation/Carboxylation BuLi, CO2, low temperature Requires careful control, sensitive to scale Variable

Purification and Characterization Techniques

  • Purification: Column chromatography on silica gel using hexane/ethyl acetate gradients (e.g., 3:1) is standard to separate the fluorinated benzofuran derivatives from byproducts. Recrystallization from ethanol/water mixtures (70:30) yields high-purity crystals (>95%).
  • Characterization:
    • NMR Spectroscopy: 1H NMR shows characteristic aromatic proton shifts influenced by fluorine substituent (δ 7.2–7.8 ppm), while 13C NMR confirms ester carbonyl signals (~165–170 ppm).
    • Mass Spectrometry: Molecular ion peaks confirm molecular weight (e.g., m/z 208 for this compound).
    • Infrared Spectroscopy: Ester C=O stretch at ~1720 cm⁻¹ and C–F vibrations at 1100–1200 cm⁻¹ are diagnostic.

Research Findings and Practical Considerations

  • Traditional methods such as decarboxylation of dicarboxylic acid precursors or lithiation/carboxylation of bromobenzofurans are less practical for multi-gram scale due to side reactions and difficult handling.
  • The copper-catalyzed intramolecular C–O bond formation offers a more scalable and efficient route to this compound derivatives.
  • The palladium-catalyzed direct fluorination of carboxylic acids provides a versatile and selective approach to introduce fluorine at the 6-position, with good functional group tolerance and moderate reaction conditions.
  • Optimization of reaction parameters such as catalyst loading, solvent choice, temperature, and reaction time is crucial to maximize yield and purity.
  • Computational methods (e.g., DFT calculations) and advanced characterization (e.g., X-ray crystallography) support structural confirmation and help resolve ambiguities in fluorinated benzofuran derivatives.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Advantages Limitations
Lithiation and Carboxylation 3-Bromobenzofuran BuLi, CO2 Direct carboxylation Difficult scale-up, side reactions
Copper-Catalyzed Intramolecular Cyclization Halogenated phenols with fluorine Copper catalyst Scalable, practical, efficient Requires halogenated precursors
Palladium-Catalyzed Fluorination of Carboxylic Acids Benzofuran-3-carboxylic acid Pd(OAc)2, Selectfluor, AgF Selective fluorination, mild conditions Catalyst cost, ligand optimization needed
Esterification of Fluorinated Acid This compound Ethyl chloroformate, base Simple, high purity ester formation Requires prior acid synthesis

This comprehensive review synthesizes current knowledge on the preparation of this compound, highlighting practical and scalable methods, supported by detailed reaction conditions and purification protocols. These methods enable efficient synthesis of this important fluorinated heterocyclic acid for further applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions: 6-Fluorobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxy derivatives, halogenated compounds, and nitro derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
6-Fluorobenzofuran-3-carboxylic acid has been studied for its potential as a scaffold in the design of anticancer agents. Its fluorinated structure can enhance biological activity by improving lipophilicity and metabolic stability, which are crucial for drug efficacy. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit key enzymes involved in cancer cell proliferation, such as kinases.

Case Study: Kinase Inhibitors
A notable study involved the synthesis of kinase inhibitors based on the 6-fluorobenzofuran scaffold. The resulting compounds exhibited potent activity against various cancer cell lines, demonstrating the utility of this compound in developing targeted therapies for cancers with specific genetic mutations.

Organic Synthesis

Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. It can be utilized in reactions such as the Curtius rearrangement, which allows for the formation of isocyanates that can be further transformed into ureas and other nitrogen-containing compounds. This reaction is particularly useful in synthesizing bioactive molecules with potential pharmaceutical applications.

Table 1: Synthetic Applications of this compound

Reaction TypeProduct TypeApplication
Curtius RearrangementIsocyanatesSynthesis of ureas
EsterificationEstersSolubilizing agents
AzaarylationAzaarenesAnticancer compounds

Fluorinated Compounds Development

The introduction of fluorine into organic molecules can significantly alter their chemical properties. This compound is a precursor for synthesizing various fluorinated compounds that are essential in pharmaceuticals and agrochemicals.

Case Study: Fluorinated Drug Candidates
Researchers have explored the synthesis of fluorinated drug candidates using this compound as a starting material. These candidates demonstrated improved pharmacokinetic profiles compared to their non-fluorinated counterparts, indicating the importance of fluorination in drug design.

Materials Science

Polymer Synthesis
In materials science, derivatives of this compound are being investigated for use in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key benzofuran carboxylic acid derivatives and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Purity Key Applications
6-Fluorobenzofuran-3-carboxylic acid 6-F, 3-COOH Not Provided Not Provided High* Drug discovery, Materials science
6-Hydroxy-1-benzofuran-3-carboxylic acid 6-OH, 3-COOH Not Provided 128.17 Not Reported Research
3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid 3-NH₂, 6-CF₃, 2-COOH C₁₀H₆F₃NO₃ 245.15 97% Pharmaceutical intermediates
6-Acetyl-5-hydroxy-2-methylbenzo[b]furan-3-carboxylic acid 6-Ac, 5-OH, 2-Me, 3-COOH Not Provided Not Provided Not Reported Structural studies

*Purity inferred from supplier pricing and availability.

Key Research Findings

  • Substituent Effects :

    • Fluorine (6-F) : Enhances electronic withdrawal, improving metabolic stability and lipophilicity for drug candidates .
    • Hydroxyl (6-OH) : Increases hydrophilicity but may reduce stability due to oxidation susceptibility .
    • Trifluoromethyl (6-CF₃) : Introduces strong electron-withdrawing effects and lipophilicity, favoring membrane permeability .
    • Acetyl/Methyl Groups : Introduce steric hindrance, altering molecular planarity and intermolecular interactions (e.g., hydrogen bonding in crystal structures) .
  • Structural studies highlight the role of substituents in dictating conformation and intermolecular contacts, critical for target engagement .
  • Material Science Applications : Fluorinated benzofurans are prized for their stability in polymer matrices, while hydroxy derivatives may serve as ligands in metal-organic frameworks (MOFs) .

Biological Activity

Overview

6-Fluorobenzofuran-3-carboxylic acid is a fluorinated derivative of benzofuran, notable for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology, microbiology, and pharmacology. The following sections detail its biochemical properties, mechanisms of action, and relevant research findings.

This compound exhibits several biochemical properties that contribute to its biological activity:

  • Enzyme Interactions : The compound interacts with various enzymes, influencing metabolic pathways. It has been shown to inhibit sodium ion influx in cardiac tissues, which affects conduction velocity and reduces sinus node autonomy.
  • Cellular Effects : It modulates cell signaling pathways and gene expression, impacting cellular metabolism. Notably, it displays anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-tumorInhibits cancer cell proliferation
AntibacterialDisrupts bacterial cell wall synthesis
Anti-oxidativeReduces oxidative stress in cells
Anti-viralInhibits viral replication

The biological activity of this compound is attributed to its specific binding interactions with molecular targets:

  • Inhibition of Enzymes : The compound inhibits key bacterial enzymes, disrupting essential metabolic processes.
  • Gene Expression Modulation : It alters the expression of genes involved in cell growth and apoptosis, leading to reduced tumor growth.

Research Findings

Recent studies have explored the therapeutic potential of this compound across various applications:

  • Anti-Cancer Research : In vitro studies have demonstrated that the compound can significantly reduce the viability of several cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells by activating caspase pathways.
  • Antimicrobial Studies : The compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting the integrity of bacterial cell membranes.
  • Oxidative Stress Reduction : Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress in various cellular models. This property is crucial for its potential use in treating oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical and laboratory settings:

  • Case Study 1 : A study on murine models showed that administration of the compound led to a significant decrease in tumor size compared to controls. The mechanism was linked to enhanced apoptosis and reduced angiogenesis in tumors.
  • Case Study 2 : In a clinical trial involving patients with chronic bacterial infections, treatment with this compound resulted in improved clinical outcomes and reduced pathogen load.

Q & A

Q. What are the common synthetic routes for 6-fluorobenzofuran-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Synthesis typically involves cyclization of pre-functionalized precursors or late-stage fluorination. For example, a one-pot pseudo three-component method using alkoxy-substituted benzofuran precursors (e.g., 3-ethoxy derivatives) can yield fluorinated benzofuran scaffolds under mild acidic conditions, achieving ~70% yield . Fluorination may employ electrophilic fluorinating agents (e.g., Selectfluor) at controlled temperatures (0–25°C) to minimize side reactions. Purity is optimized via recrystallization or chromatography, with NMR (1H/13C) and mass spectrometry used for validation .

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

  • 1H NMR : Aromatic protons adjacent to fluorine show splitting patterns (e.g., doublets or triplets) due to 19F-1H coupling (J ≈ 8–12 Hz). For example, in similar fluorobenzofurans, the 6-fluoro proton resonates at δ 7.2–7.5 ppm .
  • 13C NMR : The carboxylic acid carbon appears at δ 165–170 ppm, while the fluorine-substituted carbon is deshielded to δ 160–165 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M-H]⁻ at m/z 208.0274 for C₉H₅FO₃). NIST reference data for fluorinated benzoic acids can aid interpretation .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is hygroscopic and prone to decarboxylation under prolonged heat (>80°C). Storage at 0–6°C in amber glass under inert gas (argon) is recommended to prevent photodegradation and oxidation. Purity assays (HPLC, ≥97%) should be conducted periodically, with degradation monitored via loss of carboxylic acid proton intensity in NMR .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent at the 6-position influence the compound’s reactivity in cross-coupling reactions?

Fluorine increases electrophilicity at the 3-carboxylic acid group, enhancing reactivity in amidation or esterification. However, steric hindrance from the benzofuran ring may reduce coupling efficiency. Computational studies (DFT) suggest that fluorine’s -I effect lowers the LUMO energy of the carboxylic acid, facilitating nucleophilic attack. Experimental optimization of catalysts (e.g., EDCI/HOBt for amide bonds) and solvent polarity (DMF > THF) is critical .

Q. What strategies resolve contradictions in reported biological activity of this compound derivatives across assay systems?

Discrepancies may arise from differences in cell permeability, metabolic stability, or assay pH. For example:

  • pH-Dependent Solubility : The carboxylic acid group’s ionization state (pKa ≈ 3.5) affects bioavailability. Assays at physiological pH (7.4) may underestimate activity compared to acidic microenvironments (e.g., tumor models) .
  • Metabolite Interference : LC-MS/MS can identify active metabolites (e.g., methyl esters) that contribute to observed effects. Cross-validation using isogenic cell lines (e.g., CYP450 knockout) is advised .

Q. How can computational modeling guide the design of this compound derivatives for selective enzyme inhibition?

Molecular docking (AutoDock Vina) and MD simulations predict binding modes to target enzymes (e.g., COX-2 or kinases). Fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Arg120 in COX-2). QSAR models using Hammett σ constants for fluorine (σₚ ≈ 0.78) correlate substituent effects with inhibitory potency (R² > 0.85) .

Methodological Notes

  • Synthesis Optimization : Screen fluorination agents (e.g., DAST vs. Deoxo-Fluor) to balance reactivity and safety .
  • Analytical Cross-Check : Combine NMR, FT-IR (C=O stretch ~1700 cm⁻¹), and X-ray crystallography for unambiguous structural confirmation .
  • Biological Assays : Use orthogonal assays (e.g., SPR for binding affinity and cell-based IC₅₀) to mitigate false positives/negatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.